Cas no 896269-47-9 (N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide)
N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide
- N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-methyloxamide
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- Inchi: 1S/C14H19N3O4S/c1-15-13(18)14(19)16-10-11-6-5-9-17(11)22(20,21)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,18)(H,16,19)
- InChI Key: DGBDLKIAJIVKSR-UHFFFAOYSA-N
- SMILES: C(NC)(=O)C(NCC1CCCN1S(C1=CC=CC=C1)(=O)=O)=O
N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2574-0081-2μmol |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-5μmol |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-10μmol |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-20μmol |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-1mg |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-2mg |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-3mg |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-4mg |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-5mg |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2574-0081-10mg |
N'-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide |
896269-47-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide
Professional Introduction to Compound with CAS No. 896269-47-9 and Product Name: N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide
The compound with the CAS number 896269-47-9 and the product name N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a benzenesulfonyl group and a pyrrolidin-2-ylmethyl moiety, which are critical for its biological activity and interaction with target enzymes or receptors.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The pyrrolidin-2-ylmethyl group in this compound contributes to its stability and binding affinity, making it a valuable scaffold for further derivatization and optimization. The presence of the benzenesulfonyl group enhances its solubility and bioavailability, which are crucial factors for pharmaceutical efficacy. These structural features have been extensively studied in the context of designing molecules that can modulate biological pathways effectively.
One of the most compelling aspects of this compound is its potential role in inhibiting key enzymes involved in various diseases. For instance, studies have shown that derivatives of pyrrolidine-based compounds can exhibit inhibitory effects on enzymes such as kinases, which are implicated in cancer and inflammatory diseases. The N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide structure provides a versatile platform for developing such inhibitors, leveraging its ability to interact with specific amino acid residues in enzyme active sites.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework. These synthetic strategies not only highlight the technical expertise required but also underscore the importance of innovative approaches in pharmaceutical research.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits promising properties as an intermediate in drug discovery. Its ability to bind to biological targets with high specificity makes it an attractive candidate for further investigation. Researchers are exploring its potential as a lead compound for developing treatments against neurological disorders, where modulation of neurotransmitter pathways is essential.
The pharmaceutical industry has been increasingly interested in developing small molecule inhibitors that can modulate protein-protein interactions (PPIs). The unique structural features of this compound make it well-suited for targeting PPIs, which are challenging to inhibit due to their large binding surfaces. By incorporating both hydrophobic and hydrophilic regions into its structure, this compound can effectively engage with PPIs, offering a new strategy for drug development.
Moreover, the compound's stability under various physiological conditions enhances its suitability for clinical applications. It remains stable at physiological pH levels and temperatures, ensuring prolonged activity within the body. This stability is critical for ensuring that the drug reaches its target site intact and exerts its therapeutic effect without degradation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of molecules like this one with greater accuracy. Molecular docking simulations have been used to model how this compound interacts with potential target proteins, providing insights into its mechanism of action. These computational studies complement experimental approaches by offering a rapid and cost-effective way to screen candidate compounds.
The development of novel therapeutic agents often involves iterative optimization processes where initial hits are modified to improve their efficacy and safety profiles. The N'-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N-methylethanediamide structure serves as a foundation for such optimizations, allowing researchers to explore modifications that enhance binding affinity or reduce toxicity. By systematically altering key functional groups while maintaining the core scaffold, scientists can fine-tune the properties of this compound to meet specific therapeutic requirements.
The role of benzenesulfonyl groups in medicinal chemistry cannot be overstated. These groups are known for their ability to enhance binding interactions through hydrogen bonding and hydrophobic effects. In this compound, the benzenesulfonyl moiety contributes to its overall potency by forming multiple interactions with target proteins. This feature has been exploited in designing molecules that exhibit high selectivity for specific biological targets.
As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in drug development. Their unique structural features make them valuable tools for exploring new treatment strategies across a wide range of diseases. The combination of innovative synthetic methodologies and advanced computational techniques ensures that researchers can rapidly identify and optimize promising candidates for clinical use.
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